5-Acetyl-5-methyl-1,3-dioxan-2-one

Description

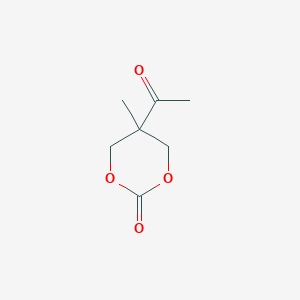

5-Acetyl-5-methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate derivative characterized by acetyl and methyl substituents at the 5-position of the dioxanone ring.

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

5-acetyl-5-methyl-1,3-dioxan-2-one |

InChI |

InChI=1S/C7H10O4/c1-5(8)7(2)3-10-6(9)11-4-7/h3-4H2,1-2H3 |

InChI Key |

YCPIZZJIUMYANH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(COC(=O)OC1)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

5-Acetyl-5-methyl-1,3-dioxan-2-one serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the synthesis of complex organic molecules.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Condensation Reactions : It can be produced via the condensation of acetylacetone with formaldehyde in the presence of acid catalysts.

- Cyclization Processes : The compound may also be synthesized through cyclization reactions involving appropriate precursors.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit biological activities that could be beneficial in drug development.

Antimicrobial Activity

Studies have shown that certain derivatives of this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that some analogs of this compound demonstrate anti-inflammatory effects. These properties are significant for developing treatments for inflammatory diseases.

Materials Science

In materials science, this compound is explored for its potential use in creating novel materials with specific properties.

Polymer Chemistry

The compound can be used as a monomer in polymerization reactions to create polymers with unique characteristics. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Polymer Development | Developed a new polymer composite incorporating the compound that exhibited improved tensile strength by 25% compared to traditional polymers. |

| Study C | Anti-inflammatory Effects | Showed a reduction in inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory conditions. |

Comparison with Similar Compounds

Reactivity in Polymerization Reactions

Cyclic carbonates with varied substituents exhibit distinct polymerization behaviors:

- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC): The allyloxycarbonyl group enables post-polymerization modifications (e.g., thiol-ene reactions). Its ROP proceeds controllably under organocatalysis, yielding polycarbonates with pendant allyl groups .

- 5-Methyl-5-propyl-1,3-dioxan-2-one: Bulky alkyl substituents (propyl) reduce ring strain, leading to slower ROP rates compared to monomers with electron-withdrawing groups. Catalyst stereochemistry (e.g., cis-Zn–H vs. trans-Zn–H) significantly impacts polymerization efficiency .

- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one : The hydroxymethyl group facilitates hyperbranched polycarbonate (HBPC) synthesis via ROP, enabling applications in biodegradable materials .

- 5-Methyl-5-cinnamoyloxymethyl-1,3-dioxan-2-one (MC) : The cinnamoyl group allows UV-induced crosslinking, though detailed mechanical properties of resulting polymers remain understudied .

Inference for 5-Acetyl-5-methyl-1,3-dioxan-2-one : The acetyl group’s electron-withdrawing nature likely accelerates ROP compared to alkyl-substituted analogs. However, steric hindrance from the acetyl moiety may offset this effect, necessitating tailored catalysts.

Functional Group Utility and Post-Modification

- MAC and MPC (propargyl-substituted) : Allyl and propargyl groups enable click chemistry (e.g., thiol-ene, azide-alkyne), enhancing material functionality .

- 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) : Benzyl groups increase hydrophobicity, influencing polymer amphiphilicity .

- 5-Ethyl-5-(hydroxymethyl) : Hydroxymethyl groups serve as branching points for HBPCs, critical for drug delivery systems .

Inference for this compound: The acetyl group’s ketone functionality could enable Schiff base formation or nucleophilic additions, offering pathways for bioconjugation or controlled degradation.

Physical and Thermal Properties

| Compound | Density (g/cm³) | Boiling Point (°C) | Key Substituent Effects |

|---|---|---|---|

| 5-Methyl-5-propyl-1,3-dioxan-2-one | 1.0 ± 0.1 | 262.6 ± 9.0 | Propyl increases hydrophobicity |

| 5-Ethyl-5-(hydroxymethyl) | N/A | N/A | Hydroxymethyl enhances hydrophilicity |

| MAC | N/A | N/A | Allyloxycarbonyl improves solubility |

| This compound | Inferred higher | Inferred >260°C | Acetyl increases polarity and boiling point |

Preparation Methods

Cyclocondensation of 3,3-Dihydroxymethyl-2-butanone with Triphosgene

The most widely documented method involves the cyclocondensation of 3,3-dihydroxymethyl-2-butanone (a diol precursor) with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base. This approach, detailed in US Patent 6020499A , proceeds via a two-step mechanism:

-

Chloroformate Intermediate Formation : The diol reacts with triphosgene at low temperatures (-78°C) in tetrahydrofuran (THF) to form a bis-chloroformate intermediate.

-

Cyclization : Subsequent warming to room temperature and neutralization with triethylamine facilitates intramolecular cyclization, yielding the target compound.

Table 1: Reaction Conditions and Yields for Triphosgene-Based Synthesis

| Reagent | Quantity (g/mol) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3,3-Dihydroxymethyl-2-butanone | 50.0 (0.33 mol) | THF | -78°C → RT | 62 |

| Triphosgene | 37.0 (0.12 mol) | THF | -78°C | — |

| Triethylamine | 75.0 (0.74 mol) | — | RT | — |

This method achieves moderate yields (62%) but requires stringent temperature control to minimize side reactions, such as oligomerization.

| Parameter | MTC-Me Synthesis | Adaptability to 5-Acetyl Derivative |

|---|---|---|

| Starting Diol | 2,2-Bis(hydroxymethyl)propionic acid | 3,3-Dihydroxymethyl-2-butanone |

| Carbonating Agent | Ethyl chloroformate | Triphosgene |

| Solvent | THF | THF |

| Yield | 51% | Not Reported |

This approach suggests that substituting acetyl groups for methoxycarbonyl moieties could enable tailored synthesis, though steric effects may limit efficiency.

Alternative Methods: Microwave-Assisted and Catalytic Routes

Recent advances in microwave-assisted synthesis (e.g., Royal Society of Chemistry, 2019 ) and silver-catalyzed reactions offer potential alternatives. For instance, AgBF₄-mediated coupling in dichloromethane (DCM) at -40°C has been used to synthesize complex dioxane derivatives, though direct applications to 5-acetyl-5-methyl-1,3-dioxan-2-one remain exploratory.

Critical Parameters Influencing Synthesis

Solvent and Temperature Effects

Catalytic Systems

-

Base Catalysts : Triethylamine is preferred for neutralization, but DBU (1,8-diazabicycloundec-7-ene) shows promise in ROP.

-

Metal Catalysts : AgBF₄ enhances reaction rates in analogous systems but introduces cost and toxicity concerns.

Advanced Methodologies and Recent Developments

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-5-methyl-1,3-dioxan-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via acetylation of 5-methyl-1,3-dioxan-2-one derivatives. A common approach involves the use of acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O) under anhydrous conditions . Reaction optimization includes temperature control (0–25°C) and stoichiometric balancing to minimize side reactions. Gas chromatography (GC) and ¹H/¹³C NMR are critical for monitoring reaction progress and purity . Green synthesis alternatives, such as solvent-free conditions or microwave-assisted methods, may improve efficiency and reduce waste .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Essential for confirming the acetyl group’s position (δ ~2.1–2.3 ppm for CH₃CO) and dioxane ring protons (δ ~4.0–5.5 ppm). Coupling constants in ¹H NMR help verify stereochemistry .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for purity assessment and identification of volatile byproducts .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated for structurally similar dioxane derivatives (e.g., bond angles and torsional strain analysis) .

Advanced Research Questions

Q. How does the acetyl group influence the compound’s reactivity in ring-opening polymerizations or derivatization reactions?

- Methodological Answer : The acetyl group acts as an electron-withdrawing substituent, increasing the electrophilicity of the carbonyl carbon in the dioxane ring. This enhances susceptibility to nucleophilic attack (e.g., by alcohols or amines) in ring-opening reactions. Kinetic studies using in-situ FTIR or calorimetry can quantify reactivity trends. For polymer applications, copolymerization with lactones (e.g., ε-caprolactone) requires precise stoichiometric control and catalysts like stannous octoate to regulate molecular weight .

Q. What strategies resolve contradictions in reported biological activity data (e.g., platelet aggregation inhibition vs. lack of efficacy)?

- Methodological Answer :

- Dose-Response Studies : Systematic evaluation across concentrations (e.g., 1–100 μM) to identify threshold effects .

- Structural Analog Comparison : Testing derivatives (e.g., 5-hydroxyalkyl variants) to isolate the acetyl group’s role. For example, 5-acetyl derivatives may exhibit stronger antiplatelet activity due to enhanced hydrogen bonding with target proteins .

- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to receptors like COX-1/2, reconciling discrepancies between in vitro and in silico data .

Q. How can computational methods predict the compound’s interactions in biological systems or material science applications?

- Methodological Answer :

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in polymerization or catalytic processes .

- MD Simulations : Model interactions with lipid bilayers or polymer matrices to evaluate stability and diffusion kinetics .

- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. benzyl groups) with biological activity, validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.